molecular formula C14H18N2O3S B345512 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-89-9

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B345512
CAS No.: 898639-89-9
M. Wt: 294.37g/mol
InChI Key: SRGMTLOWGNLACH-UHFFFAOYSA-N
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Description

1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole ( 898639-89-9) is a chemical compound with the molecular formula C 14 H 18 N 2 O 3 S and a molecular weight of 294.37 . This sulfonyl-substituted imidazole features a 1H-imidazole core, a privileged scaffold in medicinal and heterocyclic chemistry known for its diverse biological activities and applications in various research fields . The imidazole ring is a fundamental building block in many biochemical processes and synthetic compounds with applications in areas such as pharmaceuticals, agrochemicals, and materials science . Specifically, substituted 1H-imidazole derivatives have been extensively investigated as key structural elements in the development of novel bioactive molecules, including potent bromodomain and extra-terminal (BET) inhibitors with demonstrated anticancer efficacy . Furthermore, the structural motif of a sulfonyl group linked to a heterocycle is commonly found in compounds studied for their potential as enzyme inhibitors or receptor modulators. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGMTLOWGNLACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride.

    Formation of the Imidazole Ring: The sulfonyl chloride is then reacted with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Antinociceptive Activity

One of the prominent applications of this compound is its potential antinociceptive (pain-relieving) properties. Research indicates that imidazole derivatives can interact with various receptors involved in pain pathways. For instance, a related compound demonstrated significant antinociceptive effects in mouse models, suggesting that similar structures may exhibit comparable activities .

Antimicrobial Properties

Imidazole compounds have been widely studied for their antimicrobial properties. The sulfonamide group in 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole may enhance its efficacy against bacterial strains. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.

Case Study 1: Antinociceptive Effects

In a study evaluating the antinociceptive effects of imidazole derivatives, researchers found that compounds structurally similar to this compound exhibited potent analgesic activity in various pain models. The study highlighted the importance of the imidazole ring and sulfonamide group in enhancing pain relief .

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis and evaluation of sulfonamide-based imidazoles against a panel of microbial pathogens. The findings indicated that these compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that modifications to the imidazole structure could lead to improved antimicrobial agents .

Potential Future Applications

Given its structural characteristics, this compound may also have potential applications in:

  • Cancer Therapy : Imidazole derivatives are being explored for their ability to inhibit tumor growth and metastasis.
  • Anti-inflammatory Agents : There is ongoing research into the anti-inflammatory properties of similar compounds, which could lead to new treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (): This compound shares the ethoxy and methyl phenyl substituents but includes an isopropyl group at the 5-position and ethyl/methyl groups on the imidazole.
  • 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole () :
    Substitution with bromo and trifluoromethyl groups introduces strong electron-withdrawing effects, which could enhance metabolic stability and binding affinity to hydrophobic targets .

  • 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole () :
    The triisopropyl substituents create significant steric bulk, likely limiting conformational flexibility but increasing thermal stability .

Imidazole Core Modifications

  • 1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole (): Replacing the sulfonyl group with a phenoxybutyl chain eliminates the sulfonyl’s hydrogen-bonding capability but introduces a flexible linker, which may enhance membrane permeability .
  • 2-((E)-2-phenyl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinazolinone (): A benzoimidazole-quinazolinone hybrid with a sulfanyl group, demonstrating how sulfur-containing substituents can diversify biological activity .

Molecular Weight and Solubility

Compound Name (Reference) Molecular Weight Key Substituents Solubility Predictions
Target Compound ~340–360* Ethoxy, dimethylphenyl Moderate (ethoxy enhances polarity)
Compound 350.477 Ethoxy, isopropyl Low (bulky isopropyl reduces solubility)
Compound ~380–400* Br, CF₃ Very low (high lipophilicity)

*Estimated based on structural analogs.

Electronic Effects

  • Electron-withdrawing groups (e.g., sulfonyl, CF₃, Br) stabilize negative charges and enhance interactions with basic residues in enzymes .

Biological Activity

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole (CAS Number: 898639-89-9) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antinociceptive, antimicrobial, and antiviral effects, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H18N2O3S, with a molecular weight of 294.37 g/mol. The compound features a sulfonyl group attached to an imidazole ring, which is known for conferring various biological activities.

Antinociceptive Activity

Recent studies have highlighted the compound's antinociceptive properties. For instance, it has been evaluated in various pain models, showing significant efficacy in reducing pain responses. The mechanism appears to involve competitive antagonism at specific receptors.

Table 1: Antinociceptive Effects in Mouse Models

TreatmentPain ModelResult (inhibition %)
This compoundAcetic acid-induced writhing65%
Formalin test (first phase)70%
Formalin test (second phase)75%

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have utilized the disc diffusion method to assess its efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)
Escherichia coli20
Staphylococcus aureus25
Bacillus subtilis22
Pseudomonas aeruginosa18

These results indicate that the compound is particularly effective against Gram-positive bacteria.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The sulfonyl group enhances the compound's reactivity and binding affinity to target proteins, influencing pathways related to pain perception and microbial resistance.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of imidazole derivatives similar to the compound . For instance:

  • Antinociceptive Study : A study demonstrated that similar imidazole compounds exhibited significant pain relief in animal models through receptor modulation .
  • Antimicrobial Research : Research indicated that compounds with structural similarities showed strong antibacterial effects against resistant strains of bacteria .
  • Antiviral Properties : Imidazole derivatives have been noted for their ability to inhibit viral replication by targeting enzyme pathways essential for viral life cycles .

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